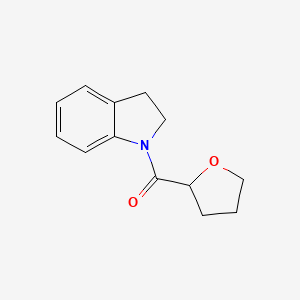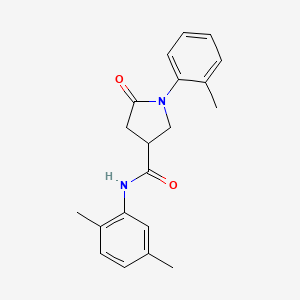![molecular formula C26H19ClO3 B11168877 8-benzyl-3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11168877.png)
8-benzyl-3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-benzyl-3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a furochromene core. It has a molecular formula of C26H19ClO3 and a molecular weight of 414.88 g/mol .
Preparation Methods
The synthesis of 8-benzyl-3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves several steps. One common method includes the reaction of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4-oxo-4H-chromene-8-carbaldehyde with benzyl bromide under basic conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the furochromene ring.
Chemical Reactions Analysis
8-benzyl-3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Scientific Research Applications
8-benzyl-3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 8-benzyl-3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
8-benzyl-3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one can be compared with other similar compounds, such as:
3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one: This compound also contains a chlorophenyl group and a chromene core but differs in its additional functional groups and overall structure.
3-(4-chlorophenyl)-8-imino-2-methyl-9-(5-phenyl-1,3,4-thiadiazol-2-yl)-4H,8H-pyrano[2,3-f]chromen-4-one: This compound has a similar chromene core but includes different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C26H19ClO3 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
8-benzyl-3-(4-chlorophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C26H19ClO3/c1-15-12-22-24(16(2)20(26(28)30-22)13-17-6-4-3-5-7-17)25-23(15)21(14-29-25)18-8-10-19(27)11-9-18/h3-12,14H,13H2,1-2H3 |
InChI Key |
RHAQHVKIKCGALA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyl-3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11168805.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B11168810.png)
![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11168812.png)
![4-methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11168815.png)


![2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B11168846.png)
![2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B11168858.png)
![6'-(4-Methoxyphenyl)-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-one](/img/structure/B11168862.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B11168864.png)
![1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11168868.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11168870.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11168873.png)
